4-Fluoro-6-(trifluoromethyl)nicotinic acid
Overview
Description
4-Fluoro-6-(trifluoromethyl)nicotinic acid is a fluorinated aromatic compound with significant interest in various scientific fields due to its unique chemical properties. This compound is characterized by the presence of both a fluoro and a trifluoromethyl group attached to a nicotinic acid backbone, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Mechanism of Action
4-Fluoro-6-(trifluoromethyl)nicotinic acid, also known as 4-Fluoro-6-(trifluoromethyl)pyridine-3-carboxylic acid, is a trifluoromethyl-containing aromatic compound with unique biological activity . It is used as a precursor material for the preparation of other pesticides or medicines .
Target of Action
It is used to prepare pyridine carboxamides, which are known to inhibit the hcv ns5b polymerase .
Mode of Action
It is known that the compound interacts with its targets, leading to changes that result in its biological activity .
Pharmacokinetics
These properties would have a significant impact on the bioavailability of the compound .
Result of Action
It is known that the compound has a unique biological activity .
Biochemical Analysis
Biochemical Properties
It is known to interact with various enzymes, proteins, and other biomolecules, but the nature of these interactions is complex and requires further study .
Cellular Effects
It is known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known to exert its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is limited .
Transport and Distribution
It could interact with transporters or binding proteins, and could have effects on its localization or accumulation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-6-(trifluoromethyl)nicotinic acid typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of trifluoroacetyl chloride with vinyl ether, followed by ammoniation, cyclization, and hydrolysis to yield the target compound . Another approach uses ethyl trifluoroacetoacetate and cyanoacetamide as starting materials, undergoing cyclization, chlorination, cyanohydrolysis, and catalytic hydrogenolysis .
Industrial Production Methods
For industrial-scale production, the method involving trifluoroacetyl chloride and vinyl ether is preferred due to its relatively high yield and ease of purification. This process is suitable for large-scale operations as it uses inexpensive raw materials and straightforward reaction conditions .
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-6-(trifluoromethyl)nicotinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different derivatives depending on the reagents used.
Substitution: The fluoro and trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as sodium methoxide and potassium tert-butoxide are used for substitution reactions.
Major Products
The major products formed from these reactions include various fluorinated derivatives and nicotinic acid analogs, which are valuable intermediates in pharmaceutical synthesis .
Scientific Research Applications
4-Fluoro-6-(trifluoromethyl)nicotinic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme interactions and metabolic pathways.
Medicine: It is a key intermediate in the development of pharmaceuticals, particularly those targeting neurological and inflammatory diseases.
Industry: The compound is used in the production of agrochemicals and specialty chemicals
Comparison with Similar Compounds
Similar Compounds
- 4-(Trifluoromethyl)nicotinic acid
- 2-Fluoro-4-(trifluoromethyl)nicotinic acid
- 6-Methyl-4-(trifluoromethyl)nicotinic acid
Uniqueness
4-Fluoro-6-(trifluoromethyl)nicotinic acid is unique due to the specific positioning of the fluoro and trifluoromethyl groups on the nicotinic acid backbone. This unique structure imparts distinct chemical properties, such as increased stability and reactivity, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
4-fluoro-6-(trifluoromethyl)pyridine-3-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3F4NO2/c8-4-1-5(7(9,10)11)12-2-3(4)6(13)14/h1-2H,(H,13,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWUMSLGVYHDUQG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN=C1C(F)(F)F)C(=O)O)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3F4NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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